![molecular formula C18H18N4O3S2 B1226166 N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1226166.png)
N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide is a member of quinazolines.
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
- A methodology was developed for synthesizing new derivatives related to quinazolinylthio acetamide, highlighting efficient techniques and yields. The compounds were characterized by elemental analysis, FT-IR, and NMR spectral studies, indicating their structural integrity and potential for further application in biological activities (Sojitra et al., 2016).
- Another study presented the synthesis of quinoxaline derivatives based on chemoselective reactions, suggesting their potential as binders for enzyme inhibition, which could be pivotal for anticancer strategies (El Rayes et al., 2022).
Antimicrobial and Anticancer Potential
- Research has indicated that derivatives of quinazolinylthio acetamide display significant antimicrobial activities. These compounds were tested against various bacteria and fungi, showing a range from excellent to moderate activities, which could be leveraged for developing new antimicrobial agents (Nunna et al., 2014; Patel et al., 2015).
- Several studies focused on the anticancer potential of quinazolinylthio acetamide derivatives. Compounds were evaluated for their efficacy against various cancer cell lines, including HCT-116 and MCF-7, with some showing high inhibitory action, suggesting their promise as anticancer agents (El Rayes et al., 2022; Patel et al., 2017).
Agricultural Applications
- In the realm of agriculture, novel triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group demonstrated good to excellent antibacterial activities against rice bacterial pathogens, offering a potential avenue for developing new bactericides (Yang & Bao, 2017).
Structural and Property Studies
- The structural aspects of amide-containing derivatives were explored, revealing insights into their properties and interactions with various agents. These findings contribute to understanding the molecular architecture and potential functionalities of such compounds (Karmakar et al., 2007).
Propriétés
Nom du produit |
N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide |
|---|---|
Formule moléculaire |
C18H18N4O3S2 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-[3-(dimethylsulfamoyl)phenyl]-2-quinazolin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-22(2)27(24,25)14-7-5-6-13(10-14)21-17(23)11-26-18-15-8-3-4-9-16(15)19-12-20-18/h3-10,12H,11H2,1-2H3,(H,21,23) |
Clé InChI |
DJKJNZZSMRGFNJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



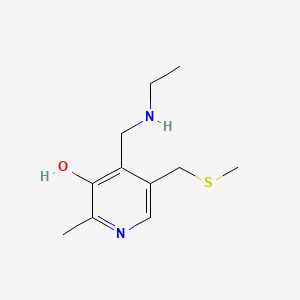
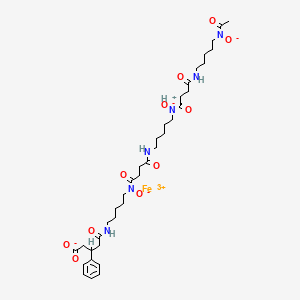
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
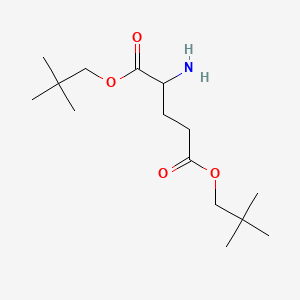
![N'-[5-(phenylmethyl)-4,5-dihydrothiazol-2-yl]hexanehydrazide](/img/structure/B1226091.png)
![N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1226092.png)
![4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide](/img/structure/B1226093.png)
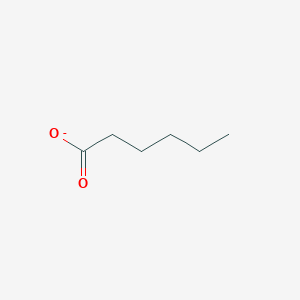
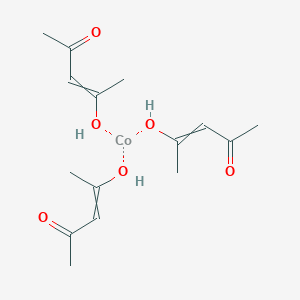
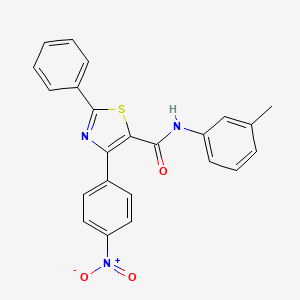
![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)